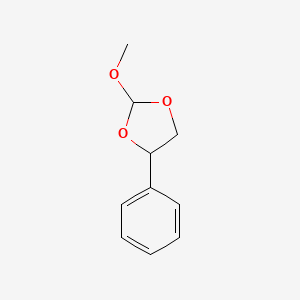

2-Methoxy-4-phenyl-1,3-dioxolane

CAS No.: 61562-00-3

Cat. No.: VC19522003

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61562-00-3 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 2-methoxy-4-phenyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C10H12O3/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |

| Standard InChI Key | TYDIFUGIYQNYNZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1OCC(O1)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Methoxy-4-phenyl-1,3-dioxolane is systematically named according to IUPAC conventions as a 1,3-dioxolane derivative with substituents at the 2- and 4-positions. The methoxy group () at position 2 and the phenyl ring () at position 4 define its stereoelectronic properties. The compound’s SMILES representation, , encodes its cyclic ether structure and substituent arrangement .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Exact Mass | 194.094 g/mol | |

| Topological Polar Surface Area | 27.69 Ų | |

| logP | 1.878 |

The compound’s planar structure, confirmed by X-ray crystallography in analogous dioxolanes , facilitates π-π interactions with aromatic systems, influencing its reactivity in polymer matrices .

Synthesis and Manufacturing

Synthetic Routes

While direct methods for synthesizing 2-methoxy-4-phenyl-1,3-dioxolane are sparsely documented, analogous dioxolanes are typically prepared via acid-catalyzed cyclization of diols with ketones or aldehydes . For example, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a structurally related compound, is synthesized from acetal halides under controlled conditions . Adapting this approach, 2-methoxy-4-phenyl-1,3-dioxolane could theoretically be obtained through the reaction of phenylglycidyl ether with methanol in the presence of a Lewis acid catalyst, though experimental validation is needed.

Purification and Characterization

Purification of cyclic acetals often involves fractional distillation or chromatography, followed by spectroscopic validation. For 2-methoxy-4-phenyl-1,3-dioxolane, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals: a singlet for the methoxy protons (~3.3 ppm), aromatic protons in the phenyl group (7.2–7.4 ppm), and dioxolane ring protons (4.0–5.0 ppm) . Mass spectrometry would show a molecular ion peak at m/z 194 .

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior remains uncharacterized, but related dioxolanes exhibit decomposition temperatures above 200°C . Differential scanning calorimetry (DSC) of similar systems shows glass transition temperatures () between 50°C and 100°C, suggesting that 2-methoxy-4-phenyl-1,3-dioxolane may impart flexibility to polymer backbones .

Solubility and Reactivity

With a logP of 1.878 , the compound is soluble in organic solvents like dichloromethane and tetrahydrofuran but insoluble in water. The electron-rich dioxolane ring is susceptible to acid-catalyzed hydrolysis, yielding methanol and phenyl-substituted diols .

Applications in Polymer Science

Impact on Material Properties

Incorporating dioxolane derivatives into poly(methyl methacrylate) (PMMA) minimally affects (Δ < 10°C) , preserving thermal stability while introducing hydrolytic cleavage sites. This balance is critical for applications in biomedical implants and environmentally degradable plastics.

| Parameter | Data | Source |

|---|---|---|

| GHS Classification | Not classified | |

| First-Aid Measures | Rinse with water; consult physician | |

| Storage | Cool, dry, ventilated area |

Future Research Directions

-

Synthetic Optimization: Developing scalable, high-yield routes for 2-methoxy-4-phenyl-1,3-dioxolane.

-

Biological Evaluation: Assessing cytotoxicity and biodegradation pathways.

-

Advanced Materials: Exploring its utility in stimuli-responsive polymers and drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume